4-(5-Fluoro-1h-indol-3-yl)butanoic acid

Descripción general

Descripción

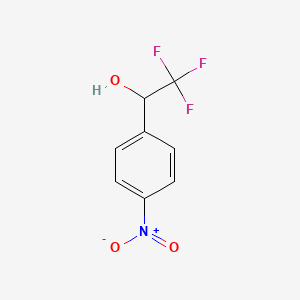

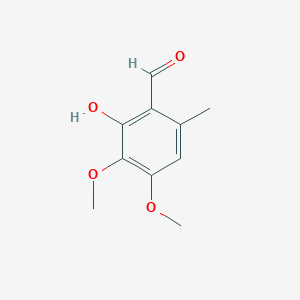

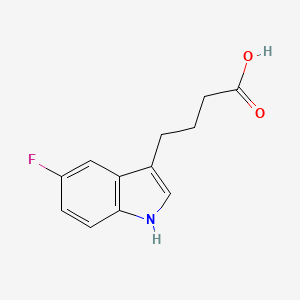

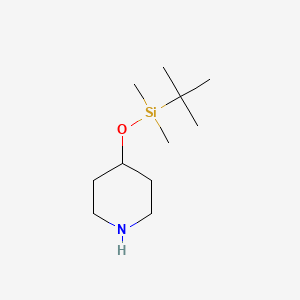

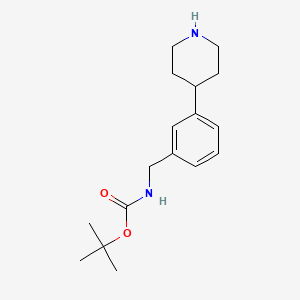

“4-(5-Fluoro-1h-indol-3-yl)butanoic acid” is a chemical compound with the CAS Number: 319-72-2 . It has a molecular weight of 221.23 and its IUPAC name is 4-(5-fluoro-1H-indol-3-yl)butanoic acid .

Synthesis Analysis

The synthesis of similar indole compounds has been reported in the literature . For instance, 4-(1H-indol-3-yl)butanoic acid was dissolved in absolute ethanol with a catalytic amount of concentrated sulfuric acid and refluxed for 8 hours .Molecular Structure Analysis

The InChI code for this compound is 1S/C12H12FNO2/c13-9-4-5-11-10(6-9)8(7-14-11)2-1-3-12(15)16/h4-7,14H,1-3H2,(H,15,16) . This indicates the presence of a fluorine atom at the 5th position of the indole ring and a butanoic acid group attached to the indole ring .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a density of 1.3±0.1 g/cm^3 , a boiling point of 491.3±35.0 °C at 760 mmHg , and a vapor pressure of 0.0±1.2 mmHg at 25°C . The compound has 3 hydrogen bond acceptors, 3 hydrogen bond donors, and 4 freely rotating bonds .Aplicaciones Científicas De Investigación

Antiviral Activity

- Field : Virology

- Application : Indole derivatives, including 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide, have been investigated for their antiviral activity .

- Method : These compounds were prepared and tested in vitro against a broad range of RNA and DNA viruses .

- Results : Certain compounds showed potent antiviral activity, with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .

Biological Activity

- Field : Pharmacology

- Application : Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

- Method : Researchers synthesize a variety of indole derivatives and test them for these activities .

- Results : The literature reveals that indole derivatives have diverse biological activities and immeasurable potential for therapeutic applications .

Preparation of Biologically Active Compounds

- Field : Medicinal Chemistry

- Application : 5-Fluoroindole, a compound related to 4-(5-Fluoro-1h-indol-3-yl)butanoic acid, is used as a reactant for the preparation of various biologically active compounds .

- Method : This involves chemical reactions with 5-Fluoroindole to produce compounds such as 5-HT6 receptor ligands, tryptophan dioxygenase inhibitors, potential anticancer immunomodulators, antitumor agents, and antibacterial agents .

- Results : The resulting compounds have shown potential in various biological applications .

Anti-Inflammatory Activity

- Field : Pharmacology

- Application : Indole derivatives, such as chalcones of indole, have been studied for their anti-inflammatory activities .

- Method : These compounds were tested against carrageenan-induced edema in albino rats .

- Results : The most effective compound of this series was found to be 4-(3-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-5-yl) phenol .

Treatment of Inflammatory Bowel Disease

- Field : Medicinal Chemistry

- Application : Certain indole derivatives, such as 3‑(4-(2-((1H‑Indol-5-yl)amino)-5-fluoropyrimidin-4-yl)‑1H-pyrazol-1-yl)propanenitrile, have been investigated as selective TYK2 inhibitors for the treatment of inflammatory bowel disease .

- Method : These compounds were tested in a dextran sulfate sodium colitis model .

- Results : The compound reduced the production of pro-inflammatory cytokines IL-6 and TNF-α and improved the inflammation symptoms of mucosal infiltration, thickening, and edema .

Analgesic Activity

- Field : Pharmacology

- Application : Benzothiazole containing benzene sulphonamide and carboxamide were prepared by Ugwu et al. and evaluated for their in vivo anti-inflammatory, analgesic, and ulcerogenic activities .

- Method : These compounds were tested in animal models .

- Results : The results of these studies are detailed in the respective research papers .

Tubulin Polymerization Inhibitors

- Field : Medicinal Chemistry

- Application : Certain indole derivatives, such as compound 7d, have been investigated as potential agents for the further development of tubulin polymerization inhibitors .

- Method : These compounds were tested in cell cultures .

- Results : Mechanistic studies revealed that compound 7d induced cell apoptosis in a dose-dependent manner, arrested the cells in the G2/M phase and inhibited polymerization of tubulin via a consistent way with colchicine .

Safety And Hazards

Direcciones Futuras

While specific future directions for “4-(5-Fluoro-1h-indol-3-yl)butanoic acid” are not mentioned in the literature, indole derivatives are a promising scaffold for the discovery and development of potential therapeutic agents . Their diverse biological activities make them an interesting target for future research .

Propiedades

IUPAC Name |

4-(5-fluoro-1H-indol-3-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FNO2/c13-9-4-5-11-10(6-9)8(7-14-11)2-1-3-12(15)16/h4-7,14H,1-3H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJAVCLNGRFTCBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CN2)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80567505 | |

| Record name | 4-(5-Fluoro-1H-indol-3-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80567505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-Fluoro-1h-indol-3-yl)butanoic acid | |

CAS RN |

319-72-2 | |

| Record name | 4-(5-Fluoro-1H-indol-3-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80567505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 319-72-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![({[({[(2R,3S,4R,5R)-4-amino-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy](hydroxy)phosphoryl}oxy)phosphonic acid](/img/structure/B1339125.png)